Product packaging for Ethyl 4-fluorobenzoate(Cat. No.:CAS No. 451-46-7)

Ethyl 4-fluorobenzoate

Cat. No.: B057995
CAS No.: 451-46-7
M. Wt: 168.16 g/mol
InChI Key: UMPRJGKLMUDRHL-UHFFFAOYSA-N
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Description

Ethyl 4-fluorobenzoate is a high-purity aromatic ester derivative of significant value in synthetic organic chemistry and medicinal chemistry research. Its primary research application lies in its role as a versatile chemical building block. The molecule incorporates two key functional groups: an ester, which can be hydrolyzed to the corresponding carboxylic acid or transesterified, and a fluorine atom on the para-position of the benzene ring, which profoundly influences the compound's electronic properties and metabolic stability. This makes this compound a crucial precursor in the synthesis of more complex 4-fluorobenzoic acid derivatives, which are frequently employed in the development of active pharmaceutical ingredients (APIs), agrochemicals, and liquid crystals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO2 B057995 Ethyl 4-fluorobenzoate CAS No. 451-46-7

Properties

IUPAC Name

ethyl 4-fluorobenzoate
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InChI

InChI=1S/C9H9FO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3
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InChI Key

UMPRJGKLMUDRHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
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DSSTOX Substance ID

DTXSID6060006
Record name Benzoic acid, 4-fluoro-, ethyl ester
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Molecular Weight

168.16 g/mol
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CAS No.

451-46-7
Record name Ethyl 4-fluorobenzoate
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Record name Benzoic acid, 4-fluoro-, ethyl ester
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Record name Ethyl 4-fluorobenzoate
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Record name Ethyl 4-fluorobenzoate
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Record name Ethyl 4-fluorobenzoate
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Chemical Profile of Ethyl 4 Fluorobenzoate

A comprehensive understanding of the chemical and physical properties of ethyl 4-fluorobenzoate (B1226621) is essential for its effective use in research and synthesis.

Identifier Value
IUPAC Name ethyl 4-fluorobenzoate
CAS Number 451-46-7
Molecular Formula C₉H₉FO₂
Molecular Weight 168.16 g/mol
Physical Property Value
Appearance Colorless to pale yellow liquid or low melting solid
Boiling Point 210 °C
Melting Point 25-27 °C
Density 1.146 g/mL at 25 °C
Refractive Index n20/D 1.486
Flash Point 81 °C (closed cup)

(Data sourced from multiple chemical suppliers and databases) lookchem.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com

Spectroscopic Data and Characterization

Spectroscopic techniques are fundamental for confirming the identity and purity of ethyl 4-fluorobenzoate (B1226621). The following table summarizes typical spectroscopic data for this compound.

Technique Observed Data
¹H NMR Chemical shifts corresponding to the ethyl group (triplet and quartet) and the aromatic protons.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the ethyl group, and the aromatic carbons, including the carbon bearing the fluorine atom which will show a characteristic C-F coupling.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Manufacturing

The preparation of ethyl 4-fluorobenzoate (B1226621) can be achieved through several synthetic routes, with the choice of method often depending on the desired scale and available starting materials.

One of the most common laboratory-scale methods for synthesizing ethyl 4-fluorobenzoate is the Fischer esterification of 4-fluorobenzoic acid. globalscientificjournal.com This reaction involves treating 4-fluorobenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. globalscientificjournal.com The reaction is typically heated under reflux to drive the equilibrium towards the formation of the ester. globalscientificjournal.com

Another approach involves the nucleophilic substitution of a suitable precursor. For instance, the synthesis of radiolabeled [¹⁸F]this compound can be achieved through the nucleophilic labeling of a precursor using [¹⁸F]fluoride. lookchem.comsigmaaldrich.com

Industrial-scale production would likely favor cost-effective and scalable methods. The Halex process, involving the exchange of a halogen on an aromatic ring with fluoride (B91410), could be a viable route if a suitable precursor is readily available. nih.gov

Reactivity and Chemical Behavior

The chemical reactivity of ethyl 4-fluorobenzoate (B1226621) is dictated by its two primary functional groups: the ester and the aryl fluoride (B91410).

Hydrolysis: The ester group can be hydrolyzed back to 4-fluorobenzoic acid under either acidic or basic conditions.

Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of a suitable catalyst.

Reduction: The ester group can be reduced to an alcohol (4-fluorobenzyl alcohol) using a reducing agent like lithium aluminum hydride.

Reactions of the Aromatic Ring: The fluorine atom and the ester group influence the reactivity of the aromatic ring towards electrophilic and nucleophilic aromatic substitution reactions. The fluorine atom is a deactivator but an ortho-, para-director for electrophilic substitution, while the ester group is a deactivating meta-director.

Applications of Fluorinated Benzoate Esters in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Fluorinated Pharmacophores for Drug Development

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The design and synthesis of fluorinated pharmacophores is a key strategy in drug development aimed at enhancing a molecule's efficacy and drug-like properties. mdpi.comnih.gov The introduction of fluorine can productively influence a molecule's conformation, pKa, intrinsic potency, membrane permeability, and metabolic pathways. nih.gov

Fluorine's high electronegativity can alter the electronic properties of a molecule, which can be a crucial factor in its design. acs.org For instance, replacing a hydrogen atom with fluorine can block sites of metabolic degradation, thereby increasing the drug's half-life. mdpi.comnih.gov This strategy is widely used to improve metabolic stability. acs.orgtandfonline.com Furthermore, the relatively small size of the fluorine atom (van der Waals radius of 1.47 Å) means it can often replace a hydrogen atom (van der Waals radius of 1.20 Å) without causing significant steric hindrance at the target protein's binding site. acs.orgtandfonline.com

The synthesis of these crucial molecules often involves late-stage fluorination, a technique that has gained considerable attention. This approach allows for the introduction of fluorine on compounds that already have known biological relevance, potentially creating new leads with improved medicinal characteristics. nih.gov

Role of Ethyl 4-Fluorobenzoate (B1226621) as a Key Synthetic Intermediate for Bioactive Molecules

Ethyl 4-fluorobenzoate is a valuable building block in the synthesis of more complex bioactive molecules. sigmaaldrich.comchemicalbook.com Its chemical structure, featuring a reactive ester group and a fluorinated benzene (B151609) ring, makes it an ideal starting point for constructing larger pharmacologically active compounds.

A prominent example of its application is in the synthesis of Letrozole, a non-steroidal aromatase inhibitor used in the treatment of certain types of breast cancer. researchgate.netarkat-usa.org In some synthetic routes, derivatives of 4-fluorobenzonitrile (B33359), which can be prepared from the family of fluorobenzoic compounds, are reacted with other intermediates to form the final Letrozole structure. google.comgoogle.com For instance, one process involves reacting 4-[1-(1,2,4-triazolyl)methyl]-benzonitrile with 4-fluorobenzonitrile to obtain Letrozole. google.com This highlights the critical role of the fluorinated phenyl unit, provided by precursors like this compound, in the final drug's architecture.

Additionally, this compound is used in the N-arylation of other molecules, such as 5-methoxyindole, facilitated by microwave-assisted technology. sigmaaldrich.com It can also be a precursor for creating larger structures like 4,4′-(1,4-piperazinediyl) bisbenzoic acid ethyl ester. sigmaaldrich.com

Structure-Activity Relationship (SAR) Studies of Fluorinated Benzoate (B1203000) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For fluorinated benzoate derivatives, these studies are crucial for optimizing potency and selectivity. researchgate.netresearchgate.netnih.govnih.gov

SAR studies on various classes of compounds have demonstrated the importance of the placement and nature of substituents on the benzoic acid scaffold. nih.govresearchgate.net For example, in the development of dual inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1, a 2,5-substituted benzoic acid scaffold was designed. nih.govnih.gov The studies revealed that the benzoic acid core and its substituents were critical for binding to the target proteins. nih.gov Similarly, SAR studies on benzodiazepines show that substitutions on the phenyl ring, including with fluorine, significantly affect the compound's activity. researchgate.netyoutube.com

Modulation of Biological Activity by Fluorine Substitution

The substitution of hydrogen with fluorine can dramatically modulate a molecule's biological activity. tandfonline.comacs.org This is often due to fluorine's strong electron-withdrawing nature, which can alter the acidity or basicity of nearby functional groups, thereby influencing binding affinity to the target. tandfonline.comacs.org

Research has shown that the position of the fluorine atom is critical. In a series of uracil-based DPP-4 inhibitors, moving a fluorine atom on a phenyl ring from the para to the meta position led to a significant increase in inhibitory potency. This illustrates the nuanced effects of fluorine placement on molecular interactions within a protein's active site.

In the development of inhibitors for the BRAF kinase, adding a fluorine atom at the 2 or 3 position of an aryl ring improved both enzyme activity and potency in cell proliferation assays. acs.org However, placing the fluorine at the 4-position resulted in a moderate reduction in potency. acs.org Similarly, for fluoroquinolone antibacterials, a fluorine atom at the C-6 position was found to improve gyrase-complex binding by 2- to 17-fold. tandfonline.com The removal of a key fluorine atom from the drug Lapatinib results in a twofold decrease in its inhibitory activity. acs.org

Impact on Pharmacokinetic and Pharmacodynamic Properties

The introduction of fluorine into a drug candidate can have a profound impact on its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. nih.govnih.govacs.org

Pharmacokinetics:

Metabolic Stability: One of the most significant effects of fluorination is increased metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like Cytochrome P450. acs.orgnih.govacs.org This can lead to a longer drug half-life and reduced dosage requirements. mdpi.com

Membrane Permeability & Bioavailability: Fluorine's lipophilicity generally enhances a molecule's ability to cross biological membranes. mdpi.comtandfonline.com This improved membrane permeation can lead to better absorption and increased oral bioavailability. nih.govtandfonline.com By modulating the pKa of nearby functional groups, fluorine can also influence a compound's ionization state, which is a critical factor for bioavailability. acs.orgnih.gov

Pharmacodynamics:

Binding Affinity and Potency: Fluorine can enhance a drug's binding affinity to its target protein, leading to increased potency. mdpi.comtandfonline.com This can occur through favorable interactions within the binding pocket. X-ray crystal structures have shown that fluorinated rings can be well-accommodated in lipophilic pockets of enzymes. acs.org

Selectivity: Strategic fluorination can improve a drug's selectivity for its intended target over off-targets, which can reduce side effects. mdpi.com

Investigation of Antimicrobial and Anti-inflammatory Activities of Fluorinated Benzoates

Derivatives of fluorinated benzoates have been investigated for a range of therapeutic applications, including as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity: A study on salicylanilide (B1680751) 4-(trifluoromethyl)benzoates revealed significant antibacterial activity, particularly against Mycobacterium tuberculosis and various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The minimum inhibitory concentrations (MICs) for many of these compounds were comparable to standard drugs. nih.gov For example, 4-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-(trifluoromethyl)benzoate was particularly effective. nih.gov The increased lipophilicity from the trifluoromethyl group is thought to aid the compounds in passing through bacterial cell walls. nih.gov Other research on fluorinated benzothiazoles and benzimidazoles has also shown that the presence and position of fluorine atoms can significantly enhance antimicrobial properties. researchgate.netacgpubs.org

Compound ClassTarget OrganismsKey Findings
Salicylanilide 4-(trifluoromethyl)benzoatesMycobacterium tuberculosis, Gram-positive bacteria (including MRSA)Displayed significant antimycobacterial activity with MICs ranging from 0.5–32 μmol/L. Gram-positive bacteria were inhibited with MICs ≥ 0.49 μmol/L. nih.gov
FluorobenzoylthiosemicarbazidesGram-positive bacteria, including MRSATrifluoromethyl derivatives showed optimal activity with MICs ranging from 7.82 to 31.25 μg/mL. nih.gov
Fluorinated BenzimidazolesGram-positive and Gram-negative bacteria, FungiFluoro-substituted compounds showed good antibacterial and antifungal properties. Compound 18 (2-(m-fluorophenyl)-5-methyl-benzimidazole) was highly active against Gram-negative bacteria (MIC = 31.25 μg/mL). acgpubs.org

Anti-inflammatory Activity: Fluorinated compounds are also explored as anti-inflammatory agents. A series of fluorine-substituted benzo[h]quinazoline-2-amine derivatives were designed as potential nuclear factor kappa B (NF-κB) inhibitors, a key target in inflammatory diseases. nih.govresearchgate.net One of the fluorinated derivatives, compound 8c , showed potent anti-inflammatory activity by significantly reducing the phosphorylation of key proteins in the NF-κB signaling pathway. nih.gov Studies on other fluorinated heterocyclic scaffolds, such as benzofurans, also indicate that fluorine substitution enhances anti-inflammatory effects. nih.gov

Development of Enzyme Inhibitors Based on Fluorinated Benzoate Scaffolds

The benzoic acid scaffold is a common starting point for the design of enzyme inhibitors, and the incorporation of fluorine can enhance their inhibitory potential and selectivity. researchgate.netnih.gov

A notable example is the development of dual inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1, which are important targets in cancer therapy. nih.govnih.gov Researchers designed a series of 2,5-substituted benzoic acid derivatives to bind to these proteins. nih.gov Structure-based design led to compounds that could bind to both Mcl-1 and Bfl-1 with high affinity (Ki values in the nanomolar range) and showed good selectivity over other related proteins like Bcl-2. nih.govnih.gov The benzoic acid core served as a crucial anchor, forming a key hydrogen bond with an arginine residue in the Mcl-1 binding site. nih.gov The addition of a 4-fluoro phenyl moiety to one of the substituents allowed it to sit deeper in the binding pocket, demonstrating the utility of the fluorinated group in optimizing inhibitor design. nih.gov

Furthermore, α-fluorinated ketones are a well-known class of serine protease inhibitors, where the electronegative fluorine atoms make the ketone group more susceptible to attack by an active site serine residue, leading to potent inhibition. nih.gov

Inhibitor ScaffoldTarget Enzyme/ProteinKey Findings & Potency
2,5-Substituted Benzoic AcidMcl-1, Bfl-1Compound 24 binds to both Mcl-1 and Bfl-1 with Ki values of 100 nM. nih.govnih.gov
2-(benzylsulfinyl)benzoic acidCarbonic Anhydrase (hCA)Derivatives discovered as selective hCA IX inhibitors in the micromolar to nanomolar range. researchgate.net
α-Trifluoromethyl KetonesSerine ProteasesAct as transition-state analogue inhibitors, forming stable hemiacetal complexes with the active site serine. nih.gov

Utility in Radiopharmaceutical Synthesis for Molecular Imaging and Diagnostics

Fluorinated benzoate esters, including this compound, serve as crucial building blocks in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET), a powerful molecular imaging technique. nih.govresearchgate.net The positron-emitting isotope Fluorine-18 (B77423) (¹⁸F) is the most widely used radionuclide for PET due to its near-ideal physical and nuclear characteristics. nih.govfrontiersin.org It possesses a convenient half-life of 109.8 minutes, low positron energy (0.635 MeV), and decays via β+ emission 97% of the time, which allows for high-resolution imaging. frontiersin.orgnih.gov The versatility of fluorine chemistry enables the incorporation of ¹⁸F into a vast array of biologically active molecules, facilitating the non-invasive, in vivo study of physiological and pathological processes at the molecular level. frontiersin.orgnih.govnih.gov

The core utility of fluorinated benzoate esters lies in their role as precursors for ¹⁸F-labeled prosthetic groups. These prosthetic groups are small, radiolabeled molecules that can be attached to larger biomolecules, such as peptides, proteins, or antibodies, which are not readily labeled directly. nih.govnih.gov this compound, a clear colorless liquid, is a key starting material or intermediate in these synthetic pathways. sigmaaldrich.comsigmaaldrich.com The general strategy involves a nucleophilic substitution reaction where a leaving group on the aromatic ring of the benzoate precursor is displaced by cyclotron-produced [¹⁸F]fluoride. nih.govacs.org

Synthesis of Key [¹⁸F]Fluorobenzoate-Based Intermediates

The synthesis of PET radiotracers using fluorobenzoate derivatives often proceeds through key intermediates that are then conjugated to a targeting biomolecule.

4-[¹⁸F]Fluorobenzoic acid ([¹⁸F]FBA): This is a pivotal intermediate for the synthesis of many ¹⁸F-labeled radiotracers. One common precursor for its synthesis is an ethyl benzoate derivative with a suitable leaving group, such as a trimethylammonium triflate salt (e.g., Ethyl-4-(N,N,N-trimethylammonium trifluoromethanesulfonyl)benzoate). nih.gov The nucleophilic attack by [¹⁸F]fluoride displaces the trimethylammonium group. An alternative, two-step route involves the initial preparation of ethyl 4-[¹⁸F]fluorobenzoate, followed by hydrolysis of the ester to yield 4-[¹⁸F]fluorobenzoic acid. nih.gov This method has been reported to produce [¹⁸F]FBA in high radiochemical yields of 82±8%. nih.gov The resulting [¹⁸F]FBA can then be activated and coupled to an amine-containing molecule. nih.govacs.org

N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB): This is one of the most widely used acylation agents for labeling proteins and peptides. snmjournals.org The synthesis first involves the production of 4-[¹⁸F]fluorobenzoic acid from a precursor like a trimethylammonium-substituted pentamethylbenzyl benzoate ester. acs.org Following cleavage of the ester under acidic conditions, the resulting 4-[¹⁸F]fluorobenzoic acid is then coupled to N-hydroxysuccinimide to form the active ester, [¹⁸F]SFB. nih.govsnmjournals.org This prosthetic group readily reacts with primary or secondary amino groups on biomolecules to form stable amide bonds.

Research Findings and Applications

The application of these fluorobenzoate-based labeling strategies has led to the development of novel PET tracers for imaging various diseases, particularly cancer.

One notable example is the development of N-(2-diethylaminoethyl)-4-[¹⁸F]fluorobenzamide ([¹⁸F]-DAFBA) , a potential PET probe for imaging melanoma tumors. nih.gov In this research, 4-[¹⁸F]fluorobenzoic acid was synthesized and then coupled to N,N-diethylethylenediamine using a coupling agent. nih.gov In vitro studies showed a high uptake of [¹⁸F]-DAFBA by B16F1 melanoma cells, demonstrating its potential as a specific imaging agent for this type of cancer. nih.gov

Another significant application is in the field of immuno-PET , which combines the specificity of antibodies with the sensitivity of PET imaging. The prosthetic group N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) has been successfully used to label antibody fragments, such as diabodies. snmjournals.org Research has shown that ¹⁸F-labeled diabodies can provide high-contrast tumor images within hours of administration. snmjournals.org This approach is promising for preoperative imaging and guiding radioimmunotherapy for various cancers, including those expressing carcinoembryonic antigen (CEA) or human epidermal growth factor receptor 2 (HER2). snmjournals.org

The development of automated synthesis modules has been critical for the routine clinical production of these radiopharmaceuticals. nih.govopenmedscience.comopenmedscience.com Automation enhances reproducibility, increases safety by minimizing radiation exposure to personnel, and ensures the efficient production of high-purity radiotracers under stringent quality control standards. openmedscience.com

Data on [¹⁸F]Fluorobenzoate-Based Radiopharmaceuticals

The table below summarizes key data from research on radiopharmaceuticals synthesized using fluorobenzoate intermediates.

Precursor / IntermediateRadiolabeled ProductApplication / Research FindingCitation(s)
Ethyl-4-(N,N,N-trimethylammonium trifluoromethanesulfonyl)benzoate4-[¹⁸F]Fluorobenzoic acidIntermediate for PET tracer synthesis. nih.gov
Ethyl 4-[¹⁸F]fluorobenzoate4-[¹⁸F]Fluorobenzoic acidProduced via hydrolysis with a radiochemical yield of 82±8%. nih.gov
4-[¹⁸F]Fluorobenzoic acidN-(2-diethylaminoethyl)-4-[¹⁸F]fluorobenzamide ([¹⁸F]-DAFBA)Potential PET probe for imaging melanoma tumors; showed high uptake in B16F1 melanoma cells. nih.gov
N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)¹⁸F-labeled diabody (e.g., anti-CEA)Immuno-PET imaging of tumors; achieved high-contrast images with tumor-to-normal tissue ratios as high as 6.2 in 4 hours. snmjournals.org
Propargyl 4-trimethylstannylbenzoatePropargyl 4-[¹⁸F]fluorobenzoateA prosthetic group for labeling biomolecules via "click chemistry". nih.gov

Applications in Materials Science and Polymer Chemistry

Incorporation of Fluorinated Benzoate (B1203000) Units into Polymeric Structures

The introduction of fluorinated benzoate units, derived from ethyl 4-fluorobenzoate (B1226621), into polymer chains is a key strategy for modifying and enhancing polymer properties. This is often achieved through polymerization reactions where the fluorinated monomer is a crucial component.

One notable application is in the synthesis of semiaromatic polyamides . These polymers are created by reacting diamines with derivatives of 4-fluorobenzoic acid, such as 4-fluorobenzoyl chloride. researchgate.netepa.gov The resulting polyamides incorporate the fluorobenzoate unit directly into their backbone. This method allows for the creation of polymers with tailored properties. For instance, research has shown that reacting difluorobenzamide monomers (synthesized from diamine and 4-fluorobenzoic chloride) with other monomers like bisphenol AP and 4,4′-difluorobenzophenone can produce novel poly(aryl ether ketone)/semi-aromatic poly(ether ether amide) copolymers. researchgate.net

Another significant area is the synthesis of poly(ether imide)s (PEIs) . researchgate.netmurraystate.edu Ethyl 4-fluorobenzoate can be a precursor to diamine monomers containing the fluoro-substituted phenyl group. These specialized diamines are then reacted with dianhydrides to form the PEI backbone. researchgate.netkpi.ua The presence of the fluorine atom in the resulting polymer can significantly influence its properties.

The incorporation of these fluorinated units is not limited to traditional polymerization techniques. Mechanochemical methods, which use mechanical force to initiate chemical reactions, have also been explored for creating amide bonds, a fundamental linkage in many polymers. ucm.es

Development of Specialty Polymers and Resins with Enhanced Thermal and Chemical Resistance

A primary driver for incorporating this compound into polymers is the resulting enhancement of their thermal and chemical resistance. chemimpex.comalibaba.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond contribute to the exceptional stability of the resulting fluorinated polymers. holscot.com

Key benefits of incorporating fluorinated benzoate units include:

Enhanced Thermal Stability: Polymers containing fluorinated benzoate moieties often exhibit higher glass transition temperatures (Tg) and decomposition temperatures. researchgate.netresearchgate.net For example, semiaromatic polyamides synthesized with fluorinated monomers have shown excellent thermal properties, with glass transition temperatures ranging from 134.4 to 195.6 °C and initial degradation temperatures between 405 and 443 °C. researchgate.net

Improved Chemical Resistance: The presence of fluorine makes polymers less susceptible to attack by a wide range of chemicals and solvents. holscot.comspecialchem.com This is crucial for applications in harsh industrial environments where materials are exposed to corrosive substances. alibaba.com

Modified Mechanical Properties: The introduction of fluorinated units can also influence the mechanical properties of polymers, such as tensile strength and modulus. researchgate.net

The development of these high-performance polymers is critical for industries that demand materials capable of withstanding extreme conditions, including aerospace, electronics, and automotive. holscot.com

Research on Fluorinated Esters in Advanced Organic Materials

The unique properties of fluorinated esters like this compound extend their application beyond structural polymers into the realm of advanced organic materials. chemimpex.comontosight.ai Research is actively exploring their use in areas such as organic electronics and specialized coatings. solvay.comalfa-chemistry.com

The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties. This makes fluorinated compounds, including those derived from this compound, promising candidates for use in:

Organic Electronics: Fluorinated materials are being investigated for their potential in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). solvay.comalfa-chemistry.com The fluorine atoms can influence the energy levels of the molecules, which is a critical factor in the performance of these devices.

Dielectric Fluids: Certain fluorinated esters have been found to possess properties that make them suitable for use as dielectric fluids in electronic equipment. google.com These materials exhibit thermal and hydrolytic stability, a broad operating temperature range, and high dielectric strength. google.com

Radiolabeled Compounds: In the field of radiochemistry, this compound is used in the synthesis of radiolabeled compounds for diagnostic imaging techniques like Positron Emission Tomography (PET). lookchem.comsigmaaldrich.commdpi.com The fluorine-18 (B77423) isotope can be incorporated into the molecule, allowing for the tracking of biologically active compounds in the body. mdpi.comnih.gov

The ongoing research into fluorinated esters continues to uncover new possibilities for their application in creating novel materials with tailored functionalities for a wide range of advanced technologies. solubilityofthings.comontosight.ai

Interactive Data Table: Properties of Polymers Incorporating Fluorinated Benzoate Units

Polymer TypeMonomers Used (Illustrative)Key Properties EnhancedGlass Transition Temperature (Tg) Range (°C)Initial Degradation Temperature (Td) Range (°C)
Semiaromatic PolyamideDiamine, 4-Fluorobenzoyl ChlorideThermal Stability, Mechanical Strength134.4–195.6 researchgate.net405–443 researchgate.net
Poly(ether imide)Fluorinated Diamine, DianhydrideThermal Stability, Chemical Resistance, Solubility> 400 (in some cases) kpi.ua-

Environmental Fate and Biotransformation of Fluorinated Aryl Esters

Microbial Degradation Pathways of Organofluorine Compounds

Microorganisms have evolved diverse metabolic strategies to utilize organofluorine compounds as sources of carbon and energy. The degradation of fluorinated aromatic compounds, which are structurally related to Ethyl 4-fluorobenzoate (B1226621), has been observed in various bacteria and fungi. mdpi.comresearchgate.net The initial step in the degradation of an aryl ester like Ethyl 4-fluorobenzoate would likely involve hydrolysis to its corresponding acid, 4-fluorobenzoic acid, which can then enter established degradation pathways.

Bacterial degradation of 4-fluorobenzoate has been documented in several genera, including Alcaligenes, Pseudomonas, and Aureobacterium. nih.govasm.org Studies have identified different metabolic routes depending on the microbial strain and environmental conditions (aerobic vs. anaerobic).

Aerobic Pathways: Under aerobic conditions, many gram-negative bacteria degrade 4-fluorobenzoate via 4-fluorocatechol (B1207897) as a key intermediate. nih.gov The process is initiated by dioxygenase enzymes that hydroxylate the aromatic ring. Subsequent enzymatic steps lead to ring cleavage and eventual defluorination. ethz.ch An alternative aerobic pathway was identified in Aureobacterium sp. strain RHO25, which proceeds through 4-hydroxybenzoate (B8730719) and 3,4-dihydroxybenzoate, with stoichiometric release of fluoride (B91410). nih.govasm.org

Anaerobic Pathways: In the absence of oxygen, complete degradation of fluoroaromatics like 4-fluorobenzoate has been observed in denitrifying and sulfate-reducing bacteria. asm.orgresearchgate.net A key strategy in anaerobic degradation is the activation of the substrate to its coenzyme A (CoA) ester. asm.orgresearchgate.net For instance, the denitrifying bacterium Thauera aromatica can completely degrade 4-fluorobenzoate. The pathway involves the ATP-dependent defluorination of 4-fluorobenzoyl-CoA to benzoyl-CoA, a reaction catalyzed by a class I benzoyl-CoA reductase. asm.org

Fungi also play a role in the biotransformation of fluorinated xenobiotics, utilizing powerful oxidative enzymes like cytochrome P450s and peroxidases. mdpi.comescholarship.org While complete mineralization is not always achieved, fungi can hydroxylate the aromatic ring of compounds like 4-fluorobiphenyl, initiating the degradation process. asm.org The versatile catabolic pathways of bacteria from the genus Rhodococcus have also shown promise for the degradation of various fluoroaromatics, including 4-fluorobenzoate and benzotrifluoride. researchgate.nettandfonline.com

Table 1: Microbial Strains and Pathways for 4-Fluorobenzoate Degradation
Microbial StrainConditionKey Intermediates/PathwayReference
Alcaligenes sp., Pseudomonas sp.Aerobic4-Fluorocatechol nih.gov
Aureobacterium sp. strain RHO25Aerobic4-Hydroxybenzoate, 3,4-Dihydroxybenzoate nih.govasm.org
Thauera aromaticaAnaerobic (Denitrifying)4-Fluorobenzoyl-CoA, Benzoyl-CoA asm.orgresearchgate.net
Rhodococcus sp. strain FP1AerobicDegrades 4-fluorobenzoate researchgate.net

Enzymatic Defluorination Mechanisms in Environmental Systems

The cleavage of the highly stable C-F bond is the critical step in the detoxification and degradation of organofluorine compounds. nih.govrsc.org Microorganisms accomplish this feat using a variety of enzymes that operate through different catalytic mechanisms. mdpi.com These enzymatic reactions can be broadly categorized as oxidative, hydrolytic, and reductive defluorination. mdpi.com

Oxidative Defluorination: This is a common mechanism under aerobic conditions, often initiated by oxygenase enzymes. mdpi.com Metalloenzymes, such as cytochrome P450 monooxygenases and Rieske dioxygenases, introduce one or two hydroxyl groups onto the fluorinated aromatic ring. nih.govrsc.org This hydroxylation can destabilize the C-F bond, leading to the spontaneous or enzymatically catalyzed elimination of a fluoride ion. For example, the degradation of some fluoroaromatics proceeds via the formation of fluorocatechols, which are then subject to ring cleavage, ultimately releasing fluoride. nih.gov

Hydrolytic Defluorination: This mechanism involves the direct substitution of a fluorine atom with a hydroxyl group from water. researchgate.net The best-characterized enzymes in this class are fluoroacetate (B1212596) dehalogenases, which belong to the haloacid dehalogenase superfamily. researchgate.netnih.gov These enzymes catalyze the hydrolysis of fluoroacetate to glycolate (B3277807) and fluoride. researchgate.net The mechanism involves a nucleophilic attack by an aspartate residue in the enzyme's active site to displace the fluoride ion. pnas.org While highly specific for compounds like fluoroacetate, the direct hydrolytic cleavage of a C-F bond on an aromatic ring is less common. researchgate.net

Reductive Defluorination: This process involves the replacement of a fluorine atom with a hydrogen atom and is more prevalent under anaerobic conditions. While well-documented for chlorinated and brominated compounds, reductive dehalogenation of fluoroaromatics is considered more challenging. However, recent research has shed light on novel mechanisms. In the anaerobic bacterium Thauera aromatica, the defluorination of 4-fluorobenzoyl-CoA is catalyzed by a class I benzoyl-CoA reductase in an ATP-dependent reaction, which is mechanistically a reductive process. asm.org

Table 2: Major Classes of Defluorinating Enzymes
Enzyme ClassMechanism TypeExample SubstrateKey FeaturesReference
Oxygenases (e.g., Dioxygenases, Monooxygenases)OxidativeFluoroaromaticsIntroduce hydroxyl groups, destabilizing the C-F bond. Common in aerobic bacteria. nih.govmdpi.comrsc.org
Dehalogenases (e.g., Fluoroacetate dehalogenase)HydrolyticFluoroacetateDirect displacement of fluoride by a hydroxyl group. nih.govpnas.orgacs.org
Reductases (e.g., Benzoyl-CoA reductase)Reductive4-Fluorobenzoyl-CoAATP-dependent C-F bond cleavage under anaerobic conditions. asm.org
Peroxidases (e.g., Dehaloperoxidase)Oxidative4-HalophenolsHeme-dependent enzymes that catalyze halide elimination to form quinones. nih.gov

Advanced Analytical Methodologies for Environmental Fluorine Quantification

To understand the environmental fate of organofluorine compounds like this compound, robust analytical methods are required to measure their concentrations and those of their degradation products. While targeted methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for known compounds, a significant portion of organofluorine contamination can consist of unknown substances. rsc.orgnorden.org Therefore, sum parameter methods and non-targeted analyses are crucial for a comprehensive assessment.

Total Organic Fluorine (TOF) analysis is a technique used to measure the total concentration of fluorine in all organic compounds within a sample. norden.orgalsglobal.com The method typically involves combustion ion chromatography (CIC). alsglobal.comeurofins.com In this process, the sample is combusted at high temperatures (900–1000 °C), which breaks the C-F bonds and converts the organofluorine compounds into hydrogen fluoride (HF). alsglobal.comeurofins.comalsglobal.com The resulting gas is trapped in an aqueous solution, and the concentration of the fluoride ion is then quantified by ion chromatography. alsglobal.comalsglobal.com

Adsorbable Organic Fluorine (AOF) is a sum parameter specifically for aqueous samples. epa.govqa-group.com The method, such as EPA Method 1621, involves passing a water sample through a column containing activated carbon, which adsorbs the organic fluorine-containing compounds. epa.gov After adsorption, inorganic fluoride is washed away with a nitrate (B79036) solution. epa.gov The carbon is then combusted, and the resulting fluoride is measured by ion chromatography, similar to the TOF method. epa.govastm.org

AOF is considered a method-defined parameter, meaning the result depends strictly on the methodology used. epa.gov It serves as a valuable and rapid screening tool to assess the contamination of water bodies with a wide range of organofluorine compounds, including PFAS, pesticides, and pharmaceuticals, that can be adsorbed onto activated carbon. qa-group.comastm.orgmetrohm.com

Extractable Organic Fluorine (EOF) analysis quantifies the fraction of organofluorine compounds that can be extracted from a sample matrix (such as soil, sludge, or water) using a solvent. teinstruments.comqa-group.com The extraction is often performed using solid-phase extraction (SPE) for liquid samples or solvent extraction for solids. teinstruments.comanalytik-jena.com The resulting extract, which contains the organofluorine compounds, is then analyzed, typically by combustion and ion chromatography, to determine the total fluorine content of the extract. rsc.orgqa-group.com

EOF analysis is crucial for understanding the burden of both known and unknown organofluorine compounds in various environmental matrices. rsc.orgqa-group.com By comparing the EOF measurement with the sum of individually quantified PFAS (by LC-MS/MS), researchers can perform a mass balance to determine the proportion of unidentified organic fluorine in a sample. rsc.org

When sum parameter analyses (TOF, AOF, EOF) indicate the presence of significant organofluorine contamination beyond known compounds, non-targeted analysis (NTA) is employed to identify these unknown substances. norden.orgresearchgate.net NTA workflows are essential for a comprehensive understanding of environmental pollutants. researchgate.net

One powerful technique is the coupling of high-performance liquid chromatography (HPLC) with inductively coupled plasma mass spectrometry (ICP-MS). researchgate.net ICP-MS can be set to detect fluorine specifically, acting as an element-specific detector to find all fluorinated compounds separated by the HPLC, regardless of their structure or ability to be ionized by conventional mass spectrometry sources. researchgate.net This approach helps to pinpoint unknown fluorinated compounds in complex chromatograms, which can then be further investigated for structural elucidation using high-resolution mass spectrometry (HRMS). researchgate.net

Another valuable tool for NTA of organofluorine compounds is 19F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.org Since 19F is a highly sensitive NMR-active nucleus with 100% natural abundance, it can be used to detect and help identify various fluorinated compounds in environmental extracts without the need for reference standards for every compound. nih.govwur.nl

Bioremediation Strategies for Fluorinated Pollutants in Contaminated Environments

The persistence of fluorinated organic compounds, stemming from the strength of the carbon-fluorine bond, presents a significant environmental challenge. nih.govucp.pt Bioremediation, which utilizes microorganisms to clean up contaminated sites, offers a promising and sustainable approach to address pollution from fluorinated substances like this compound and its degradation products. numberanalytics.comijfans.org

Various bioremediation strategies are being explored and implemented to tackle fluorinated pollutants:

Natural Attenuation: This involves monitoring the natural processes of microbial degradation without intervention. In some environments, indigenous microbial populations may possess the ability to break down fluorinated compounds over time. ucp.pt

Biostimulation: This strategy aims to enhance the activity of native pollutant-degrading microorganisms by adding nutrients or electron acceptors to the contaminated environment. This can stimulate the growth and metabolic activity of bacteria capable of defluorination.

Bioaugmentation: This approach involves introducing specialized microorganisms with known pollutant-degrading capabilities into a contaminated site. ucp.pt This is particularly useful when the indigenous microbial population lacks the ability to degrade the target contaminant efficiently. ucp.pt Strains of Alcaligenes, Pseudomonas, and Aureobacterium that can degrade 4-fluorobenzoate are potential candidates for bioaugmentation in environments contaminated with this compound. nih.govasm.org

Enzymatic Remediation: This involves the direct application of enzymes that can catalyze the degradation of fluorinated compounds. Key enzymes in this process are dehalogenases, which cleave the carbon-halogen bond. ijfans.orgnih.gov For instance, fluoroacetate dehalogenases have been identified that can break the C-F bond. nih.gov Understanding the mechanisms of these enzymes is crucial for developing effective bioremediation technologies. ijfans.orgnih.gov

The effectiveness of bioremediation is influenced by several factors, including the specific chemical structure of the pollutant, its concentration, and the physical and chemical conditions of the contaminated site. ucp.pt For example, the number and position of fluorine atoms on an aromatic ring can significantly affect its susceptibility to microbial degradation. ucp.pt

Beyond biological methods, other remediation techniques exist for fluorine-containing waste, which can be broadly categorized as physical and chemical treatments. numberanalytics.com

Physical Methods: These include landfilling in designated hazardous waste sites and high-temperature incineration to destroy organic compounds. numberanalytics.com

Chemical Methods: These involve reacting the fluorine waste with other chemicals to form less toxic substances. Common methods include neutralization with alkaline substances and precipitation to form insoluble fluoride salts. numberanalytics.com

Advanced technologies such as advanced oxidation processes and membrane technologies are also being developed for the disposal and separation of fluorine compounds. numberanalytics.com

Table 2: Overview of Remediation Strategies for Fluorinated Pollutants

Strategy Description Mechanism Examples/Key Factors Reference(s)
Bioremediation
Natural Attenuation Monitoring of natural microbial degradation processes. Indigenous microorganisms metabolize pollutants. Relies on presence of competent native microbes. ucp.pt
Biostimulation Addition of nutrients/electron acceptors to enhance native microbial activity. Stimulates growth of existing degrading populations. Nutrient balancing is critical for success.
Bioaugmentation Introduction of specialized pollutant-degrading microorganisms. Inoculated strains degrade the target contaminant. Effective when native populations are insufficient. ucp.pt ucp.pt
Enzymatic Remediation Direct application of enzymes to catalyze degradation. Dehalogenases cleave the carbon-fluorine bond. Use of specific enzymes like fluoroacetate dehalogenase. ijfans.org, nih.gov
Physical Methods
Landfilling Disposal in engineered landfills for hazardous waste. Containment to prevent environmental release. Requires secure landfill design. numberanalytics.com
Incineration High-temperature destruction of organic compounds. Thermal decomposition. Can produce hazardous byproducts like hydrogen fluoride. numberanalytics.com, nih.gov
Chemical Methods
Neutralization Reaction with alkaline substances. Forms less toxic or more stable compounds. Use of calcium hydroxide (B78521) or sodium hydroxide. numberanalytics.com
Precipitation Conversion into insoluble compounds. Forms precipitates like calcium fluoride. Effective for removing fluoride from aqueous streams. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Ethyl 4-fluorobenzoate, and how are its physical properties characterized?

  • Methodological Answer : this compound is synthesized via esterification of 4-fluorobenzoic acid with ethanol. A validated protocol involves coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP) in anhydrous ethyl acetate. After stirring at room temperature, purification is achieved using preparative thin-layer chromatography (TLC) with a 10% ethyl acetate/hexanes solvent system . Key physical properties include:

PropertyValueReference
Boiling Point210°C
Density (25°C)1.146 g/cm³
Refractive Index (20°C)1.486
These properties are critical for confirming compound identity and optimizing reaction conditions.

Q. How can researchers purify this compound post-synthesis, and what pitfalls should be avoided?

  • Methodological Answer : Post-synthesis purification often employs distillation (due to its high boiling point) or preparative TLC for small-scale reactions. Solvent selection is crucial to avoid co-eluting impurities. For example, highlights ethyl acetate/hexanes (10:90) as an effective mobile phase. Researchers should monitor reaction progress via TLC or GC-MS to prevent over-esterification or side reactions like hydrolysis .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 19F NMR : Detects fluorine environments, confirming the presence and position of the fluorine substituent .
  • GC-MS : Validates molecular weight (168.16 g/mol) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies ester carbonyl stretches (~1740 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) .

Advanced Research Questions

Q. What are the primary challenges in studying the environmental degradation of this compound?

  • Methodological Answer : The carbon-fluorine bond’s stability hinders microbial degradation. Researchers must employ enrichment cultures with fluorobenzoate-adapted microorganisms (e.g., Pseudomonas spp.) and monitor degradation via fluoride ion release assays . Isotopic labeling (e.g., ¹⁸O or ¹⁹F tracers) can elucidate metabolic pathways and intermediate catabolites like 4-hydroxybenzoate .

Q. How do enzymatic mechanisms differ in the defluorination of this compound?

  • Methodological Answer :

  • 4-Fluorobenzoate Dehalogenase : Directly cleaves the C-F bond without structural rearrangement, producing 4-hydroxybenzoate and fluoride ions. This enzyme is oxygen-dependent and found in Aureobacterium sp. .
  • Enoyl-CoA Hydratase/Hydrolase : Requires CoA activation and structural modification of the substrate, differing mechanistically from dehalogenases .
    Researchers should compare enzyme kinetics (e.g., kcat, Km) under varying pH and temperature conditions to resolve pathway discrepancies.

Q. How can contradictions in defluorination studies (e.g., variable metabolite yields) be systematically addressed?

  • Methodological Answer :

  • Controlled Replicates : Ensure consistent microbial strains (e.g., Cunninghamella elegans for fungal models) and growth media .
  • Advanced Analytics : Use ¹⁹F NMR to quantify trace metabolites like 4-fluoro-1,2-dihydroxybenzoate, which may be overlooked in LC-MS workflows .
  • Enzyme Assays : Compare purified enzyme activity versus crude cell extracts to isolate confounding factors .

Data Contradiction Analysis

Q. Why do studies report conflicting degradation rates for this compound in aerobic vs. anaerobic environments?

  • Methodological Answer : Aerobic degradation by Burkholderia cepacia involves oxygen-dependent ring cleavage, while anaerobic pathways may rely on reductive defluorination. Researchers must standardize experimental conditions (e.g., O2 levels, electron donors) and validate findings using dual-reactor systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.